molecular formula C9H12ClN3OS B1532827 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1339901-21-1

8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B1532827
CAS RN: 1339901-21-1
M. Wt: 245.73 g/mol
InChI Key: YLAGWTJNTCLSOP-UHFFFAOYSA-N
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Description

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study reported the synthesis and pharmacological evaluation of a series of carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride, which were studied by NMR and IR spectroscopy. These compounds displayed a preferred flattened chair-envelope conformation in solution, indicating specific structural preferences that could influence their biological activity (Iriepa & Bellanato, 2011).

Pharmacological Applications

  • Research on 3-(3-Alkylthio-1,2,5-thiadiazol-4-yl)-1-azabicycles demonstrated these compounds as a new class of muscarinic antinociceptive agents. Their synthesis, affinity for muscarinic receptors, and selective antinociceptive effects in vivo highlight the therapeutic potential of similar structures in pain management (Olesen et al., 1996).

Nematicidal Activities

  • Novel azabicyclo derivatives containing a thiazole moiety were synthesized and evaluated for their nematicidal activities against pine-wood nematodes. Certain derivatives exhibited significant mortality rates, suggesting potential agricultural applications for similar compounds (Li et al., 2020).

Corrosion Inhibition

  • Thiadiazoline compounds have been investigated for their corrosion inhibition capabilities on steel surfaces in acidic environments. These studies provide insights into the application of similar structures for protecting industrial materials (Tiwari et al., 2021).

Potential Anticancer Agents

  • A study focused on synthesizing and evaluating 1,3,4-thiadiazole analogues for anticancer activities. The investigation into their mechanism of action and efficacy against cancer cell lines underscores the potential of structurally related compounds in oncology (Krishna et al., 2020).

Mechanism of Action

properties

IUPAC Name

8-(4-chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3OS/c10-8-9(12-15-11-8)13-5-1-2-6(13)4-7(14)3-5/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAGWTJNTCLSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NSN=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 3
Reactant of Route 3
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 4
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 5
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 6
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol

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